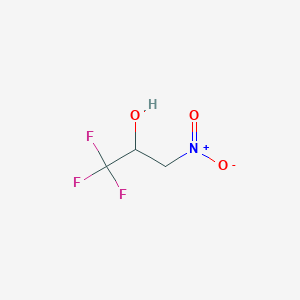

1,1,1-Trifluoro-3-nitropropan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-nitropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO3/c4-3(5,6)2(8)1-7(9)10/h2,8H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGNJIYNSOKKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381818 | |

| Record name | 1,1,1-trifluoro-3-nitropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-35-0 | |

| Record name | 1,1,1-Trifluoro-3-nitro-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-trifluoro-3-nitropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,1,1-Trifluoro-3-nitropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Nitroalcohols

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, offer a powerful tool for optimizing drug candidates. When combined with the versatile nitro group, which can serve as a precursor to amines or as a pharmacophore in its own right, the resulting fluorinated nitroalcohols represent a class of compounds with significant potential in drug discovery and development. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of a key exemplar of this class: 1,1,1-Trifluoro-3-nitropropan-2-ol. As a Senior Application Scientist, the following sections are designed to offer not just a recitation of facts, but a causal understanding of the experimental choices and the inherent reactivity of this valuable building block.

I. Synthesis of this compound: A Mechanistic and Practical Approach

The primary and most effective method for the synthesis of this compound is the Henry (or nitroaldol) reaction . This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] In this specific case, the reaction occurs between nitromethane and the highly electrophilic trifluoroacetaldehyde.

The Underlying Chemistry: Understanding the Henry Reaction

The mechanism of the Henry reaction begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a resonance-stabilized nitronate anion.[1] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol product.[1] It is crucial to recognize that the Henry reaction is reversible, which can impact reaction efficiency.[1]

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the synthesis of this compound. The causality behind each step is explained to ensure a thorough understanding and successful execution.

Materials and Reagents:

-

Trifluoroacetaldehyde ethyl hemiacetal

-

Nitromethane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Diethyl ether, anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

Instrumentation:

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Generation of Trifluoroacetaldehyde: Trifluoroacetaldehyde is a gas at room temperature and is typically handled as its more stable hydrate or hemiacetal. For this procedure, we will generate the aldehyde in situ from its ethyl hemiacetal.

-

Reaction Setup: To a stirred solution of nitromethane (1.2 equivalents) in anhydrous diethyl ether at 0 °C (ice bath), add anhydrous potassium carbonate (0.2 equivalents) as the base catalyst. The use of a relatively weak inorganic base like K₂CO₃ helps to minimize side reactions such as the self-condensation of trifluoroacetaldehyde.

-

Addition of Trifluoroacetaldehyde Precursor: Slowly add trifluoroacetaldehyde ethyl hemiacetal (1.0 equivalent) to the reaction mixture. The acidic conditions generated during the in situ formation of the aldehyde are immediately followed by the base-catalyzed Henry reaction.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 24 hours. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.

-

Workup and Neutralization: After the reaction is complete, quench the reaction by adding 1 M HCl solution until the mixture is acidic (pH ~5-6). This step neutralizes the carbonate base and any remaining nitronate anion.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any remaining acidic impurities) and brine (to reduce the water content).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.

Caption: Reactivity profile of this compound.

-

Oxidation of the Secondary Alcohol: The hydroxyl group can be oxidized to a ketone using standard oxidizing agents, yielding a highly functionalized α-nitro-β-trifluoromethyl ketone.

-

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine, providing access to 3-amino-1,1,1-trifluoropropan-2-ol, a valuable synthon for the preparation of fluorinated amino acids and other bioactive molecules.

-

Dehydration: Under certain conditions, the β-nitro alcohol can undergo dehydration to form the corresponding nitroalkene, 1,1,1-trifluoro-3-nitroprop-2-ene.

-

Protection of the Hydroxyl Group: The hydroxyl group can be protected with various protecting groups to allow for selective reactions at the nitro group.

IV. Applications in Drug Development

The unique structural features of this compound make it an attractive starting material for the synthesis of novel drug candidates.

-

Introduction of the Trifluoromethyl Group: The CF₃ group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its high electronegativity can influence the pKa of nearby functional groups, and its lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins. [2]* Precursor to Fluorinated Amines: As mentioned, the reduction of the nitro group provides a straightforward route to fluorinated amino alcohols. These motifs are present in a variety of biologically active compounds and can serve as chiral building blocks for asymmetric synthesis.

-

Scaffold for Library Synthesis: The multiple functional groups allow for diverse chemical modifications, making this compound an excellent scaffold for the generation of compound libraries for high-throughput screening.

V. Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The starting material, trifluoroacetaldehyde, is a toxic and volatile gas, and its handling requires special precautions. The use of its hemiacetal form significantly improves safety.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. The robust and well-understood Henry reaction provides a reliable method for its preparation. The presence of the trifluoromethyl, hydroxyl, and nitro groups in a small molecular framework offers a multitude of opportunities for the synthesis of novel and biologically active compounds. This guide has provided a detailed overview of its synthesis, properties, and potential applications, with the aim of empowering researchers to effectively utilize this valuable compound in their drug discovery and development endeavors.

References

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Trifluoromethylated Nitroalcohols

Abstract

Trifluoromethylated nitroalcohols represent a unique class of organic compounds characterized by the presence of two powerful electron-withdrawing groups: a trifluoromethyl (-CF₃) and a nitro (-NO₂) group, flanking a hydroxyl (-OH) moiety. This arrangement imparts a distinct set of physicochemical properties that are of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. The potent inductive effects of the -CF₃ and -NO₂ groups modulate the acidity of the hydroxyl proton, influence hydrogen bonding capabilities, and determine the overall electronic and steric profile of the molecule. Understanding these characteristics is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive exploration of the synthesis, spectroscopic characterization, structural features, and key physicochemical properties of trifluoromethylated nitroalcohols, offering field-proven insights and detailed experimental protocols for their study.

Introduction: The Strategic Importance of Trifluoromethylated Nitroalcohols in Drug Discovery

The incorporation of fluorine and its containing moieties into bioactive molecules is a well-established strategy in modern drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When combined with the versatile nitro group, which can act as a hydrogen bond acceptor and is a precursor to amines, the resulting trifluoromethylated nitroalcohol scaffold becomes a highly valuable building block in synthetic and medicinal chemistry.[3]

The primary impetus for the study of these molecules lies in their potential as key intermediates for the synthesis of complex pharmaceuticals. The nitro group can be readily reduced to an amine, opening pathways to a diverse array of chiral amino alcohols, which are prevalent motifs in many drug classes. Furthermore, the unique electronic environment created by the adjacent trifluoromethyl and nitro groups can lead to enhanced biological activity and novel modes of interaction with protein targets. This guide will delve into the fundamental physicochemical characteristics that underpin the utility of these compounds.

Synthesis via the Henry (Nitroaldol) Reaction

The most common and efficient method for the synthesis of trifluoromethylated nitroalcohols is the Henry, or nitroaldol, reaction.[4][5] This carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to a trifluoromethyl ketone.

Causality in Experimental Design

The choice of base is a critical parameter in the Henry reaction. While strong bases can be effective, they can also promote side reactions, such as the dehydration of the resulting nitroalcohol to a nitroalkene.[4] Therefore, milder bases or catalyst systems are often preferred to ensure the isolation of the desired β-nitroalcohol product. Recent advancements have even demonstrated the use of catalyst-free systems in aqueous media, highlighting a move towards more sustainable synthetic protocols.[6][7] The selection of the solvent is also crucial; polar aprotic solvents are generally favored to facilitate the dissolution of the reactants and intermediates.

Reaction Mechanism

The mechanism of the Henry reaction proceeds through the following key steps:[5]

-

Deprotonation: A base abstracts an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The nitronate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the trifluoromethyl ketone.

-

Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the base or the solvent, to yield the final trifluoromethylated nitroalcohol.

Caption: Mechanism of the Henry reaction for the synthesis of trifluoromethylated nitroalcohols.

Spectroscopic Characterization

The structural elucidation of trifluoromethylated nitroalcohols relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of these molecules, with ¹H, ¹³C, and ¹⁹F NMR providing complementary information.

-

¹H NMR: The proton spectrum typically reveals a characteristic signal for the hydroxyl proton, the chemical shift of which can be influenced by hydrogen bonding and solvent effects. The protons on the carbon backbone will exhibit splitting patterns due to coupling with adjacent protons and potentially with the fluorine atoms of the -CF₃ group.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbon atoms in the molecule. The carbon bearing the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorine-containing compounds due to its high sensitivity and wide chemical shift range.[8][9] The trifluoromethyl group will typically appear as a singlet in the absence of other fluorine atoms, with a chemical shift that is sensitive to the local electronic environment.

Table 1: Representative NMR Data for a Trifluoromethylated Nitroalcohol

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.5-8.2 | m | - | Aromatic-H |

| ¹H | 5.5-6.0 | q | ~7 | CH-OH |

| ¹H | 4.8-5.2 | d | ~7 | CH₂-NO₂ |

| ¹H | 3.5-4.5 | br s | - | OH |

| ¹³C | 120-140 | m | - | Aromatic-C |

| ¹³C | 123 | q | ~280 | CF₃ |

| ¹³C | 75-80 | m | - | C-OH |

| ¹³C | 70-75 | m | - | C-NO₂ |

| ¹⁹F | -70 to -80 | s | - | CF₃ |

Note: The data in this table is representative and may vary depending on the specific structure and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in trifluoromethylated nitroalcohols.[10][11]

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

-

N-O Stretch: Strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group are typically observed around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-F Stretch: Strong absorptions in the range of 1100-1300 cm⁻¹ are indicative of the C-F bonds of the trifluoromethyl group.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretch | 3200-3600 | Broad, Strong |

| N-O | Asymmetric Stretch | ~1550 | Strong, Sharp |

| N-O | Symmetric Stretch | ~1350 | Strong, Sharp |

| C-F | Stretch | 1100-1300 | Strong |

Structural Analysis: The Role of Intramolecular Hydrogen Bonding

The three-dimensional structure of trifluoromethylated nitroalcohols is significantly influenced by the potential for intramolecular hydrogen bonding between the hydroxyl group and the oxygen atoms of the nitro group.[12][13] This interaction can lead to the formation of a pseudo-six-membered ring, which restricts conformational flexibility and influences the molecule's overall shape.

X-ray Crystallography

While specific X-ray crystallographic data for a wide range of trifluoromethylated nitroalcohols is not extensively available in the public domain, the principles of X-ray crystallography would be the definitive method to determine the solid-state conformation.[14] Such studies would provide precise bond lengths, bond angles, and torsional angles, offering unequivocal evidence for the presence and geometry of intramolecular hydrogen bonds. The expected observation would be a shortened distance between the hydroxyl proton and one of the nitro oxygen atoms compared to the sum of their van der Waals radii.

Table 3: Predicted Key Structural Parameters from X-ray Crystallography

| Parameter | Expected Value | Significance |

| O-H···O (nitro) distance | < 2.5 Å | Evidence of intramolecular hydrogen bonding |

| C-C-O-H torsion angle | ~0° or ~180° | Indication of planar arrangement for hydrogen bonding |

| C-F bond length | ~1.33 Å | Typical for trifluoromethyl groups |

| N-O bond length | ~1.22 Å | Characteristic of a nitro group |

Note: These are predicted values based on related structures.

Key Physicochemical Properties

The unique combination of functional groups in trifluoromethylated nitroalcohols gives rise to several important physicochemical properties.

Acidity (pKa)

The presence of the strongly electron-withdrawing trifluoromethyl and nitro groups significantly increases the acidity of the hydroxyl proton compared to a typical alcohol. The pKa of 2,2,2-trifluoroethanol is approximately 12.4,[15] and the addition of a nitro group is expected to lower this value further. While specific experimental pKa values for simple trifluoromethylated nitroalcohols are not readily found in the literature, it is reasonable to predict a pKa in the range of 10-12. This enhanced acidity is a critical factor in their reactivity and biological interactions.

Hydrogen Bonding Capabilities

Trifluoromethylated nitroalcohols can act as both hydrogen bond donors (via the -OH group) and acceptors (via the -OH and -NO₂ groups). The strength of the hydrogen bond donation is enhanced by the increased acidity of the hydroxyl proton. As mentioned previously, intramolecular hydrogen bonding is a key feature, but intermolecular hydrogen bonding with solvent molecules or biological targets is also highly significant.[16]

Experimental Protocol: Synthesis and Characterization of a Representative Trifluoromethylated Nitroalcohol

This section provides a detailed, step-by-step methodology for the synthesis and characterization of 2-nitro-1-(4-trifluoromethylphenyl)ethan-1-ol.

Synthesis

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Henry Reaction [organic-chemistry.org]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. biophysics.org [biophysics.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. mmrc.caltech.edu [mmrc.caltech.edu]

- 12. Trends of intramolecular hydrogen bonding in substituted alcohols: a deeper investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to 1,1,1-Trifluoro-3-nitropropan-2-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-3-nitropropan-2-ol, a fluorinated nitro alcohol, represents a molecule of significant interest in the field of medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group and a nitro functionality imparts unique physicochemical and biological properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications, with a focus on insights relevant to researchers and professionals in the pharmaceutical sciences.

Chemical Identity and Molecular Structure

CAS Number: 453-35-0

Molecular Formula: C₃H₄F₃NO₃

Molecular Weight: 159.06 g/mol

The molecular structure of this compound features a central propan-2-ol backbone. The first carbon atom is substituted with three fluorine atoms, forming a trifluoromethyl group. The second carbon atom bears a hydroxyl group, and the third carbon is attached to a nitro group.

Molecular Structure:

Synthesis of this compound

The primary synthetic route to this compound is the Henry reaction , also known as a nitroaldol reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] In this specific synthesis, the reactants are trifluoroacetaldehyde and nitromethane.

Underlying Principles of the Henry Reaction

The mechanism of the Henry reaction begins with the deprotonation of the nitroalkane (nitromethane) at the alpha-carbon by a base, forming a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde (trifluoroacetaldehyde). Subsequent protonation of the resulting alkoxide yields the final β-nitro alcohol product.[1] All steps in the Henry reaction are reversible.[1]

Detailed Experimental Protocol

Materials and Reagents:

-

Trifluoroacetaldehyde (gas or hydrate)

-

Nitromethane

-

A suitable base catalyst (e.g., triethylamine, sodium hydroxide, potassium carbonate)

-

An appropriate solvent (e.g., ethanol, methanol, water)

-

Acid for neutralization (e.g., dilute hydrochloric acid)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with nitromethane and the chosen solvent. The flask is cooled in an ice bath.

-

Base Addition: The base catalyst is slowly added to the cooled nitromethane solution while maintaining the temperature below 10 °C.

-

Trifluoroacetaldehyde Addition: Trifluoroacetaldehyde is then added dropwise to the reaction mixture, ensuring the temperature remains controlled. The powerful electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aldehyde.

-

Reaction Monitoring: The reaction is stirred at a low temperature for several hours and then allowed to warm to room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, the mixture is carefully neutralized with a dilute acid.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent. The organic layers are combined.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by techniques such as distillation or column chromatography.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound via the Henry reaction.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its structure, the following properties can be predicted:

| Property | Predicted Value/Characteristic |

| Physical State | Likely a liquid or low-melting solid at room temperature. |

| Boiling Point | Expected to be higher than non-fluorinated analogs due to increased molecular weight and polarity, but potentially lower than less volatile compounds. |

| Solubility | Likely soluble in polar organic solvents such as alcohols, ethers, and acetone. Solubility in water is expected to be moderate due to the presence of both polar (hydroxyl, nitro) and nonpolar (trifluoromethyl) groups. |

| pKa | The hydroxyl group will have an acidic proton, with a pKa likely influenced by the electron-withdrawing effects of the adjacent trifluoromethyl and nitro groups. |

| Stability | The C-F bonds are very strong, contributing to the overall stability of the trifluoromethyl group. The nitroalkane moiety may be sensitive to strong bases and high temperatures. |

Applications in Drug Development

The unique combination of a trifluoromethyl group and a nitro group makes this compound a promising scaffold for the development of new pharmaceutical agents.

Role of the Trifluoromethyl Group

The incorporation of a trifluoromethyl group into a drug candidate can significantly enhance its pharmacological profile. Key benefits include:

-

Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can prolong the drug's half-life.

-

Enhanced Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, improving its ability to cross cell membranes and reach its target.

-

Modulation of pKa: The electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.

-

Conformational Control: The bulky trifluoromethyl group can influence the molecule's conformation, potentially locking it into a bioactive shape.

Significance of the Nitro Group

The nitro group is a versatile functional group in medicinal chemistry, known for its role in:

-

Bioisosteric Replacement: The nitro group can act as a bioisostere for other functional groups, such as a carboxyl group, to modulate a compound's properties.

-

Prodrug Strategies: The nitro group can be reduced in vivo to form other functional groups, such as amines, which can be part of a prodrug activation strategy. This is particularly relevant in the development of hypoxia-activated prodrugs for cancer therapy, where the low-oxygen environment of tumors facilitates the reduction of the nitro group.

-

Antimicrobial Activity: Many nitroaromatic and nitroheterocyclic compounds exhibit potent antimicrobial activity.

Potential Therapeutic Areas

Given the properties of its constituent functional groups, this compound and its derivatives could be explored for a variety of therapeutic applications, including:

-

Anticancer Agents: As a scaffold for hypoxia-activated prodrugs.

-

Antimicrobial Agents: Leveraging the known activity of nitro compounds.

-

Enzyme Inhibitors: The trifluoromethyl group can act as a mimic of a carbonyl hydrate, leading to potent enzyme inhibition.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. Researchers synthesizing this compound would need to perform their own analyses to confirm its structure and purity.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the CH(OH) and CH₂(NO₂) protons. The coupling patterns would be informative for structural elucidation.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

-

¹³C NMR: Signals for the three distinct carbon atoms, with the carbon of the CF₃ group showing a characteristic quartet due to C-F coupling.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, the C-F stretches of the trifluoromethyl group, and the N-O stretches of the nitro group.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns would be expected.

Conclusion

This compound is a fluorinated nitroalkane with significant potential as a building block in drug discovery and development. Its synthesis via the Henry reaction provides a viable route to this interesting scaffold. The presence of both a trifluoromethyl group and a nitro group offers a unique combination of properties that can be exploited to design novel therapeutic agents with improved metabolic stability, enhanced potency, and targeted activity. Further research into the synthesis, properties, and biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

Sources

An In-depth Technical Guide to the Thermophysical Properties of 1,1,1-Trifluoro-3-nitropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword:

Molecular Architecture and Synthesis Pathway

The unique arrangement of functional groups in 1,1,1-Trifluoro-3-nitropropan-2-ol imparts a distinct electronic and steric profile that is expected to govern its macroscopic properties. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the adjacent hydroxyl group, while the nitro group introduces a strong dipole moment and potential for hydrogen bonding.

Proposed Synthesis: The Henry (Nitroaldol) Reaction

A logical and well-established route to synthesize this compound is through a Henry (nitroaldol) reaction. This reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. In this case, the precursors would be 1,1,1-trifluoroacetone and nitromethane.

Experimental Protocol: Synthesis via Henry Reaction

-

Reaction Setup: To a solution of 1,1,1-trifluoroacetone (1.0 eq) in an appropriate solvent (e.g., isopropanol or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), add nitromethane (1.1 eq).

-

Catalyst Introduction: Slowly add a catalytic amount of a suitable base (e.g., triethylamine, DBU, or an amine-based organocatalyst) at a controlled temperature, typically 0 °C to room temperature. The choice of catalyst can be crucial for achieving good yield and, if desired, enantioselectivity.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality of Experimental Choices: The use of an inert atmosphere prevents side reactions with atmospheric components. The controlled addition of the base at a reduced temperature helps to manage the exothermic nature of the reaction and minimize the formation of byproducts. The acidic quench neutralizes the basic catalyst, and the subsequent extraction and purification steps are standard procedures to isolate and purify the target compound.

Caption: Proposed synthesis of this compound.

Predicted Thermophysical Properties and Measurement Methodologies

In the absence of direct experimental data, we can predict the thermophysical properties of this compound by examining the contributions of its functional groups and by comparing it to structurally similar molecules for which data is available.

Density

The presence of three heavy fluorine atoms and a nitro group is expected to result in a relatively high density for a low molecular weight organic compound. For comparison, the density of 1,1,1-trifluoro-2-propanol is approximately 1.259 g/mL at 25 °C.[2][3] The addition of the nitro group in place of a hydrogen atom will likely increase the density further.

Experimental Protocol: Density Measurement (Oscillating U-tube Densitometry)

-

Instrument Calibration: Calibrate a digital oscillating U-tube densitometer with dry air and deionized water at the desired temperature.

-

Sample Injection: Inject a small, bubble-free aliquot of the purified this compound into the sample cell.

-

Temperature Equilibration: Allow the sample to thermally equilibrate to the set temperature.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to its density. Record multiple readings to ensure stability and calculate the average.

Self-Validating System: The calibration with known standards (air and water) ensures the accuracy of the measurements. The stability of the readings indicates that thermal equilibrium has been reached.

Viscosity

The strong intermolecular forces, including hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitro and trifluoromethyl groups, suggest that this compound will have a higher viscosity than non-polar analogues of similar size.

Experimental Protocol: Viscosity Measurement (Rotational Viscometry)

-

Instrument Setup: Select an appropriate spindle and rotational speed on a rotational viscometer based on the expected viscosity of the sample.

-

Sample Loading: Place a sufficient volume of the sample in a temperature-controlled sample holder.

-

Measurement: Immerse the spindle in the sample and begin rotation. The instrument measures the torque required to rotate the spindle at a constant speed, which is proportional to the dynamic viscosity.

-

Data Acquisition: Record the viscosity reading once it has stabilized. Measurements can be taken at various shear rates to assess for Newtonian or non-Newtonian behavior.

Causality of Experimental Choices: The choice of spindle and speed is critical to ensure the measurement is within the instrument's optimal torque range, providing the most accurate results. Temperature control is essential as viscosity is highly temperature-dependent.

Boiling Point and Enthalpy of Vaporization

The boiling point is expected to be significantly elevated due to the combined effects of the polar nitro group and the hydrogen-bonding hydroxyl group. For reference, 1,1,1-trifluoro-2-propanol has a boiling point of 81-82 °C.[3] The addition of the nitro group will likely increase this value substantially. The enthalpy of vaporization, a measure of the energy required to overcome intermolecular forces, is also expected to be high.

Experimental Protocol: Boiling Point and Enthalpy of Vaporization (Differential Scanning Calorimetry - DSC)

-

Sample Preparation: Accurately weigh a small amount of the sample into a volatile sample pan and hermetically seal it.

-

DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate under a controlled atmosphere.

-

Data Interpretation: The boiling point is identified as the onset temperature of the endothermic peak corresponding to vaporization. The enthalpy of vaporization can be calculated by integrating the area of this peak.

Trustworthiness: The use of a sealed pan is crucial for volatile samples to ensure that the phase transition is measured accurately without mass loss before the boiling point is reached. The baseline stability before and after the transition peak validates the measurement.

Heat Capacity

The specific heat capacity is a measure of a substance's ability to store thermal energy. The complex molecular structure with multiple vibrational modes suggests a moderate to high heat capacity.

Experimental Protocol: Heat Capacity Measurement (Modulated DSC)

-

Instrument Setup: Perform a baseline run with empty pans and a calibration run with a known standard (e.g., sapphire).

-

Sample Analysis: Place a known mass of the sample in a pan and run the same temperature program as the calibration. A sinusoidal temperature modulation is superimposed on the linear heating ramp.

-

Data Calculation: The heat capacity is calculated from the amplitude of the resulting modulated heat flow signal and the heating rate.

Expertise & Experience: Modulated DSC is preferred for heat capacity measurements as it allows for the separation of reversing and non-reversing heat flow, providing a more accurate determination of the heat capacity.

Thermal Conductivity

The thermal conductivity of a liquid is influenced by its molecular structure and intermolecular interactions. While challenging to predict accurately, the presence of strong hydrogen bonds might facilitate heat transfer to some extent.

Experimental Protocol: Thermal Conductivity Measurement (Transient Hot-Wire Method)

-

Cell Assembly: A thin platinum wire is suspended in the liquid sample within a temperature-controlled cell.

-

Measurement Principle: A short electrical pulse is applied to the wire, causing it to heat up. The rate of temperature rise in the wire is measured over a short period.

-

Data Analysis: The thermal conductivity of the surrounding liquid is determined from the temperature rise of the wire as a function of time. The relationship is well-defined by the theory of transient heat conduction.[4]

Authoritative Grounding: The transient hot-wire method is a well-established and accurate primary technique for measuring the thermal conductivity of fluids, as recognized by standards bodies like NIST.[4]

Summary of Predicted and Comparative Thermophysical Data

| Property | Predicted Value for this compound | Comparative Data: 1,1,1-Trifluoro-2-propanol | Comparative Data: 1,1,1-Trifluoro-3-nitropropane |

| Molecular Formula | C₃H₄F₃NO₃ | C₃H₅F₃O[2][5][6][7] | C₃H₄F₃NO₂[8] |

| Molecular Weight | 175.06 g/mol | 114.07 g/mol [2][5][6][7][9] | 143.07 g/mol [8] |

| Density (at 25 °C) | > 1.3 g/mL (Predicted) | ~1.259 g/mL[2][3] | ~1.326 g/m³[8] |

| Boiling Point | Significantly > 82 °C (Predicted) | 81-82 °C[3] | 135.5 °C[8] |

| Viscosity | Higher than 1,1,1-trifluoro-2-propanol (Predicted) | Data not readily available | Data not readily available |

| Specific Heat Capacity | Moderate to High (Predicted) | Data not readily available | ~1.14 kJ/kg·K[8] |

| Thermal Conductivity | Moderate (Predicted) | Data not readily available | ~0.124 W/m·K[8] |

Computational Prediction of Thermophysical Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating the thermophysical properties of this compound.

Caption: Workflow for computational prediction of thermophysical properties.

Methodology Outline:

-

Quantum Mechanical Calculations:

-

Objective: To obtain an accurate molecular geometry and vibrational frequencies.

-

Method: Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

-

Output: The optimized structure serves as the input for further calculations. Vibrational frequency analysis allows for the statistical mechanical calculation of properties like heat capacity and enthalpy.

-

-

Molecular Dynamics Simulations:

-

Objective: To simulate the behavior of a large ensemble of molecules to derive bulk properties.

-

Method: Use a classical force field (e.g., OPLS-AA, AMBER) parameterized to accurately represent the intermolecular interactions of the molecule. Simulate a box of molecules under constant temperature and pressure (NPT ensemble) to determine the equilibrium density. Non-equilibrium molecular dynamics (NEMD) can be used to calculate transport properties like viscosity and thermal conductivity.

-

Output: Time-averaged properties of the simulated system, including density, viscosity, and thermal conductivity.

-

Relevance and Potential Applications in Drug Development

The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism.[1] The nitro group, while sometimes associated with toxicity, is a versatile functional group that can act as a bioisostere for other groups or be reduced in vivo to form active metabolites.[10] The hydroxyl group provides a key point for hydrogen bonding interactions with biological targets. The combination of these features in this compound makes it an intriguing scaffold for:

-

Antimicrobial Agents: The nitro group is a known pharmacophore in several antimicrobial drugs.

-

Enzyme Inhibitors: The trifluoromethyl ketone moiety (a close relative) is a potent inhibitor of certain proteases and esterases.

-

Chiral Building Blocks: If synthesized in an enantiomerically pure form, it could serve as a valuable chiral building block for more complex active pharmaceutical ingredients (APIs).

A thorough understanding of the thermophysical properties of such a molecule is critical for all stages of drug development, from process chemistry and formulation to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

References

- No direct references for this compound were found.

-

Chemcasts. (n.d.). Thermophysical Properties of 1,1,1-Trifluoro-3-nitropropane. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,1-Trifluoro-2-propanol. Retrieved from [Link]

-

NIST. (n.d.). 1,1,1-Trifluoro-2-propanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,1,1-Trifluoro-2-propanol (CAS 374-01-6). Retrieved from [Link]

-

NIST. (n.d.). Measurement and Correlation of the Thermal Conductivity of 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane (RE-347mcc). Retrieved from [Link]

-

Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

-

Kącka-Zych, A., et al. (2021). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. PMC - NIH. Retrieved from [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]

- 4. Measurement and Correlation of the Thermal Conductivity of 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane (RE-347mcc) | NIST [nist.gov]

- 5. 1,1,1-Trifluoro-2-propanol [webbook.nist.gov]

- 6. 1,1,1-Trifluoro-2-propanol [webbook.nist.gov]

- 7. 1,1,1-Trifluoro-2-propanol [webbook.nist.gov]

- 8. chem-casts.com [chem-casts.com]

- 9. 1,1,1-TRIFLUORO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 10. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

The Nitro Group in Drug Discovery: A Technical Guide to Unlocking its Biological Potential

Introduction: The Enigmatic Nitro Group - Pharmacophore or Toxicophore?

The nitro group (NO₂), a deceptively simple functional moiety, holds a unique and somewhat paradoxical position in the field of medicinal chemistry.[1][2] For decades, its presence in a molecule has been a double-edged sword, offering a gateway to potent biological activity while simultaneously raising concerns about toxicity.[1][2] This guide, intended for researchers, scientists, and drug development professionals, delves into the core scientific principles that govern the diverse biological activities of nitro compounds. We will move beyond a mere cataloging of effects to provide a deeper understanding of the underlying mechanisms, the rationale behind experimental designs for their evaluation, and the practical methodologies to harness their therapeutic potential.

Nitro compounds have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and vasodilatory effects.[][4][5][6][7] The key to unlocking this potential lies in understanding the nuanced bioreductive activation that these molecules undergo within biological systems.[8][9][10] It is this very process that can transform a relatively inert prodrug into a highly reactive and therapeutically effective agent, or, conversely, a toxic metabolite. This guide will provide the foundational knowledge and practical insights necessary to navigate this delicate balance.

The Central Mechanism: Bioreductive Activation

The majority of the biological activities exhibited by nitro compounds are not inherent to the parent molecule itself but are a consequence of its metabolic transformation. The central theme is the enzymatic reduction of the nitro group, a process that dramatically alters the electronic properties of the molecule and unleashes its reactive potential.[8][9][10] This bioreduction is often mediated by a class of enzymes known as nitroreductases.[5][11][12]

Nitroreductases are broadly classified into two types based on their sensitivity to oxygen:

-

Type I Nitroreductases: These enzymes are oxygen-insensitive and catalyze the two-electron reduction of the nitro group to a nitroso intermediate, which is then rapidly reduced to a hydroxylamine and finally to an amine.[5] This pathway is crucial for the activation of many antimicrobial and anticancer prodrugs.[11]

-

Type II Nitroreductases: These are oxygen-sensitive enzymes that perform a single-electron reduction, generating a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, producing a superoxide anion in a futile cycle.[5][13] This process can lead to oxidative stress. Under hypoxic (low oxygen) conditions, further reduction can occur, leading to cytotoxic effects.[13]

The specific type of nitroreductase present in a target cell or microorganism, and the local oxygen concentration, are therefore critical determinants of the biological outcome of a nitro compound.

Bioreductive pathways of nitro compounds.

Antimicrobial Activity: A Multi-pronged Attack

Nitro compounds, particularly nitrofurans and nitroimidazoles, have long been mainstays in the treatment of bacterial and protozoal infections.[][6][14][15][16] Their efficacy stems from the intracellular reduction of the nitro group by microbial nitroreductases, leading to the formation of highly reactive cytotoxic intermediates.[17][18][19][20]

Mechanism of Action:

-

Entry into the cell: Nitroaromatic drugs typically enter microbial cells via diffusion.[]

-

Reductive Activation: Once inside, microbial nitroreductases, such as flavoproteins, reduce the nitro group.[17][19][21] This process is more efficient in anaerobic or microaerophilic organisms, contributing to the selective toxicity of drugs like metronidazole.[][14]

-

Generation of Reactive Intermediates: The reduction process generates a cascade of reactive species, including nitroso and hydroxylamine intermediates, as well as free radicals.[][6]

-

Macromolecular Damage: These reactive intermediates are indiscriminate in their targets, causing widespread damage to critical cellular components. This includes:

-

DNA Damage: The reactive species can directly interact with DNA, causing strand breaks and loss of helical structure, thereby inhibiting DNA replication and repair.[1][][18]

-

Protein Inactivation: They can modify and inactivate essential proteins, including ribosomal proteins, disrupting protein synthesis.[17][18][19]

-

Metabolic Disruption: Key metabolic pathways, such as pyruvate metabolism, can be inhibited.[17]

-

This multi-targeted approach is a significant advantage, as it makes the development of microbial resistance more difficult compared to drugs with a single, specific target.[17][19]

Table 1: Prominent Antimicrobial Nitro Compounds and their Spectra of Activity

| Drug Name | Class | Mechanism of Action | Spectrum of Activity |

| Metronidazole | Nitroimidazole | Reductive activation to nitroso radicals that disrupt DNA.[][14] | Anaerobic bacteria (e.g., Clostridium difficile), protozoa (e.g., Giardia lamblia, Trichomonas vaginalis).[14][16] |

| Nitrofurantoin | Nitrofuran | Reduction by bacterial flavoproteins to reactive intermediates that damage DNA, ribosomes, and other macromolecules.[17][18][19][20] | Gram-positive and Gram-negative bacteria commonly associated with urinary tract infections (e.g., E. coli, Staphylococcus saprophyticus).[19] |

| Tinidazole | Nitroimidazole | Similar to metronidazole, involves reductive activation and DNA damage. | Anaerobic bacteria and protozoa. |

| Nifurtimox | Nitrofuran | Generates intracellular oxidative stress through redox cycling. | Trypanosoma cruzi (Chagas disease).[9] |

| Benznidazole | Nitroimidazole | Activated by trypanosomal type I nitroreductases to reactive metabolites.[9] | Trypanosoma cruzi (Chagas disease).[9] |

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the nitro compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the presence or absence of microbial growth is determined visually or spectrophotometrically.

Step-by-Step Methodology:

-

Preparation of Test Compound: Prepare a stock solution of the nitro compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for many bacteria).

-

Preparation of Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation of Microtiter Plate: Add 100 µL of the appropriate nitro compound dilution to each well of a 96-well plate. To this, add 100 µL of the standardized microbial inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Determination of MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

Causality Behind Experimental Choices:

-

0.5 McFarland Standard: This ensures a standardized and reproducible starting number of bacteria, which is critical for the comparability of MIC results across different experiments and laboratories.

-

Serial Dilutions: This allows for the precise determination of the minimum concentration required for inhibition.

-

Growth and Sterility Controls: These are essential for validating the experiment. The growth control confirms that the bacteria are viable and capable of growth under the assay conditions, while the sterility control ensures that the medium is not contaminated.

Anticancer Activity: Exploiting the Hypoxic Tumor Microenvironment

The application of nitro compounds in cancer therapy is a promising area of research, largely centered on the unique physiology of solid tumors. Many solid tumors contain regions of hypoxia (low oxygen), a condition that is less prevalent in healthy tissues. This differential oxygenation provides a therapeutic window for the selective activation of nitroaromatic prodrugs.[22]

Mechanism of Action:

-

Selective Activation in Hypoxic Cells: In the low-oxygen environment of a tumor, nitro compounds can be more efficiently reduced by nitroreductases (particularly Type I) to their cytotoxic forms. In well-oxygenated normal tissues, the futile cycling of Type II nitroreductases can occur, minimizing the formation of toxic metabolites.[13]

-

DNA Damage and Apoptosis: The activated drug, often a potent DNA alkylating agent or cross-linker, induces significant DNA damage in cancer cells.[11] This damage, if severe enough, triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Gene-Directed Enzyme Prodrug Therapy (GDEPT):

A sophisticated approach to enhance the tumor-specific activation of nitro compounds is GDEPT.[11][23][24] This strategy involves two key components:

-

Enzyme Delivery: A gene encoding a highly efficient bacterial nitroreductase is delivered specifically to tumor cells, often using a viral vector (e.g., adenovirus).[11]

-

Prodrug Administration: A non-toxic nitroaromatic prodrug is then administered systemically.

The expressed bacterial nitroreductase in the tumor cells efficiently converts the prodrug into a potent cytotoxic agent, leading to localized tumor cell killing while minimizing systemic toxicity.[23]

Workflow of Gene-Directed Enzyme Prodrug Therapy (GDEPT).

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard preliminary assay to evaluate the anticancer potential of a compound.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: The following day, treat the cells with various concentrations of the nitro compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Causality Behind Experimental Choices:

-

Mitochondrial Dehydrogenase Activity as a Surrogate for Viability: This assay is based on the premise that only metabolically active, viable cells can reduce MTT. This provides a quantitative measure of cell health.

-

Dose-Response Curve and IC₅₀: Determining the IC₅₀ allows for the quantitative comparison of the cytotoxic potency of different compounds.

-

Time-Dependent Analysis: Performing the assay at different time points (e.g., 24, 48, 72 hours) can provide insights into the kinetics of the cytotoxic effect.

Experimental Protocol: Western Blot for Apoptosis Markers

To confirm that the observed cytotoxicity is due to apoptosis, the expression and cleavage of key apoptotic proteins can be analyzed by Western blotting.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to proteins of interest. The cleavage of caspases and their substrates, such as PARP, are hallmark indicators of apoptosis.

Step-by-Step Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with the nitro compound at its IC₅₀ concentration for a predetermined time. Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers, such as cleaved caspase-3, cleaved caspase-9, and cleaved PARP. A loading control antibody (e.g., β-actin or GAPDH) should also be used to confirm equal protein loading.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Causality Behind Experimental Choices:

-

Cleaved Caspase-3 and -9: Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, and its cleavage indicates the initiation of apoptosis. Caspase-3 is an executioner caspase, and its cleavage signifies the commitment to cell death.[25][26]

-

Cleaved PARP: Poly(ADP-ribose) polymerase (PARP) is a DNA repair enzyme that is cleaved by activated caspase-3 during apoptosis. The detection of cleaved PARP is a well-established marker of apoptosis.

-

Loading Control: Using a loading control is crucial for ensuring that any observed differences in protein levels are due to the treatment and not to variations in the amount of protein loaded onto the gel.

Vasodilatory Activity: The Role of Nitric Oxide

Certain nitro compounds, most notably nitroglycerin, are potent vasodilators used in the treatment of cardiovascular conditions like angina pectoris.[27][28][29] Their mechanism of action is distinct from the bioreductive activation seen in antimicrobial and anticancer agents and involves the release of nitric oxide (NO).[23][27][30]

Mechanism of Action:

-

Nitric Oxide Release: Nitroglycerin and other organic nitrates are metabolized to release nitric oxide. This conversion is catalyzed by enzymes such as mitochondrial aldehyde dehydrogenase (ALDH2).[27]

-

Guanylate Cyclase Activation: The released NO diffuses into vascular smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[23][30]

-

Increased cGMP Levels: sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[23][28][30]

-

Smooth Muscle Relaxation: Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains.[28][30] This results in the relaxation of the vascular smooth muscle.

-

Vasodilation: The relaxation of vascular smooth muscle leads to the widening of blood vessels (vasodilation). Venodilation (dilation of veins) predominates at lower doses, reducing cardiac preload, while at higher doses, arterial dilation also occurs, reducing afterload.[27][28] This overall reduction in cardiac workload alleviates the symptoms of angina.

Nitroglycerin-induced vasodilation pathway.

The Dual Nature: Toxicity and Safety Considerations

The very mechanism that imparts therapeutic activity to nitro compounds—bioreductive activation to reactive intermediates—is also the source of their potential toxicity.[2][6][9] The generation of nitro anion radicals and other reactive species can lead to oxidative stress and damage to healthy cells if not properly controlled.[9][13] Mutagenicity and genotoxicity are also concerns that have been associated with some nitroaromatic compounds.[2]

Therefore, a thorough toxicological evaluation is a critical component of the drug development process for any new nitro-containing compound. Assays for mutagenicity (e.g., Ames test), genotoxicity (e.g., comet assay), and cytotoxicity against a panel of healthy cell lines are essential.

Conclusion and Future Perspectives

The nitro group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to be selectively activated under specific physiological conditions, such as the anaerobic environment of certain microbes or the hypoxic microenvironment of solid tumors, offers exciting opportunities for the development of targeted therapies. The success of established drugs like metronidazole and nitroglycerin is a testament to the therapeutic potential of this functional group.

Future research will likely focus on the design of novel nitro compounds with improved selectivity and reduced toxicity. A deeper understanding of the specific nitroreductases involved in the activation of these compounds in different pathogens and cancer types will be key to developing more personalized and effective treatments. The continued exploration of innovative drug delivery systems, such as those employed in GDEPT, will further enhance the therapeutic index of this important class of molecules. By embracing a thorough understanding of their mechanisms of action and employing rigorous experimental evaluation, the scientific community can continue to unlock the full biological potential of nitro compounds for the benefit of human health.

References

-

Metronidazole. (URL: [Link])

-

The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy. NINGBO INNO PHARMCHEM CO., LTD. (URL: [Link])

-

Enzymatic reduction of an aromatic nitro compound to the corresponding amine. (URL: [Link])

-

Metronidazole. StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

Bacterial Nitroreductase Enzymes. Ackerley Lab. (URL: [Link])

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. National Institutes of Health. (URL: [Link])

-

What is the mechanism of Nitrofurantoin?. Patsnap Synapse. (URL: [Link])

-

The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. MDPI. (URL: [Link])

-

Nitroreductase. Grokipedia. (URL: [Link])

-

MTT Proliferation Assay Protocol. ResearchGate. (URL: [Link])

-

Label: NITROFURANTOIN- MONOHYDRATE/MACROCRYSTALS capsule. DailyMed. (URL: [Link])

-

Oxygen insensitive NAD(P)H nitroreductase. M-CSA Mechanism and Catalytic Site Atlas. (URL: [Link])

-

Enzyme Mechanism - Nitroreductase in Cancer Treatment. WordPress.com. (URL: [Link])

-

Nitrofurantoin: uses, dosing, warnings, adverse events, interactions. MedCentral. (URL: [Link])

-

What is the mechanism of Metronidazole?. Patsnap Synapse. (URL: [Link])

-

C3H5N309 Nitrostat® (Nitroglycerin Sublingual Tablets, USP) DESCRIPTION Nitrostat is a stabilized sublingual compressed nitro. accessdata.fda.gov. (URL: [Link])

-

Nitrofurantoin. Wikipedia. (URL: [Link])

-

Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI. (URL: [Link])

-

Enzymatic Reduction of Aromatic Nitro Compounds. (URL: [Link])

-

Therapeutic uses of metronidazole and its side effects: an update. European Review for Medical and Pharmacological Sciences. (URL: [Link])

-

MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (URL: [Link])

-

Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - PubMed Central. (URL: [Link])

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC - NIH. (URL: [Link])

-

Nitroglycerin. Wikipedia. (URL: [Link])

-

Nitroglycerin. StatPearls - NCBI Bookshelf. (URL: [Link])

-

The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics. PMC. (URL: [Link])

-

[PDF] Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Semantic Scholar. (URL: [Link])

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. (URL: [Link])

- US20220042055A1 - Method of reducing aromatic nitro compounds.

-

Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PMC - PubMed Central. (URL: [Link])

-

General reduction mechanism of nitroaromatic compounds. ResearchGate. (URL: [Link])

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. (URL: [Link])

-

Different antimicrobial susceptibility test methods. INTEGRA Biosciences. (URL: [Link])

-

Scheme 4 Bioreductive activation mechanisms of (a) the nitroaromatics... ResearchGate. (URL: [Link])

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. (URL: [Link])

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. (URL: [Link])

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (URL: [Link])

-

Determination of Caspase Activation by Western Blot. PubMed - NIH. (URL: [Link])

-

Bioreduction of the nitro group by nitroreductases (NTR) or others... ResearchGate. (URL: [Link])

-

Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (URL: [Link])

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. (URL: [Link])

Sources

- 1. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. ackerleylab.com [ackerleylab.com]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Metronidazole - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 16. europeanreview.org [europeanreview.org]

- 17. nbinno.com [nbinno.com]

- 18. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 19. DailyMed - NITROFURANTOIN- MONOHYDRATE/MACROCRYSTALS capsule [dailymed.nlm.nih.gov]

- 20. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 21. medcentral.com [medcentral.com]

- 22. researchgate.net [researchgate.net]

- 23. droracle.ai [droracle.ai]

- 24. mdpi.com [mdpi.com]

- 25. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Nitroglycerin - Wikipedia [en.wikipedia.org]

- 28. Nitroglycerin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. accessdata.fda.gov [accessdata.fda.gov]

The Henry Reaction: A Cornerstone in the Synthesis of β-Nitroalcohols for Pharmaceutical Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of β-Nitroalcohols

In the landscape of modern organic synthesis, β-nitroalcohols stand out as exceptionally versatile intermediates.[1] Their value is anchored in the dual reactivity of the vicinal hydroxyl and nitro functionalities, which serve as synthetic handles for facile conversion into a diverse array of valuable molecular scaffolds. These derivatives, including β-amino alcohols, nitroalkenes, and α-hydroxy carboxylic acids, are foundational building blocks in the synthesis of numerous pharmaceuticals, natural products, and other biologically active compounds.[2][3]

The primary and most reliable route to these critical intermediates is the Henry reaction, also known as the nitroaldol reaction.[4][5] First reported by Louis Henry in 1895, this classic carbon-carbon bond-forming reaction involves the condensation of a nitroalkane with an aldehyde or ketone.[5][6] For over a century, the Henry reaction has been refined and adapted, evolving from a simple base-catalyzed transformation into a sophisticated tool for stereoselective synthesis, enabling precise control over the architecture of complex molecules.[7] This guide offers a comprehensive exploration of the Henry reaction, from its core mechanistic principles to its state-of-the-art applications in asymmetric catalysis and drug discovery.

The Core Reaction: Mechanism and Principles

The Henry reaction is fundamentally a base-catalyzed addition of a nitroalkane, which possesses an acidic α-proton, to a carbonyl compound.[8] The reaction's efficiency and outcome are governed by a series of reversible steps, making a thorough understanding of its mechanism crucial for experimental design and optimization.[6]

The Reaction Mechanism

The catalytic cycle proceeds through three primary, reversible stages:

-

Deprotonation: A base abstracts an α-proton from the nitroalkane. The pKa of most nitroalkanes is around 17 in DMSO, allowing for deprotonation by a suitable base to form a resonance-stabilized nitronate anion.[6] This anion is the key nucleophilic species in the reaction.

-

Nucleophilic Attack: The carbon atom of the nitronate anion performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone.[2] This step forges the critical carbon-carbon bond and generates a β-nitro alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the conjugate acid of the base used in the first step (or another proton source in the medium), yielding the final β-nitroalcohol product and regenerating the catalyst.[8]

All steps of the Henry reaction are reversible, a factor that can influence product yield and stereoselectivity, particularly if the product is not stable under the reaction conditions.[3][6]

Field-Proven Experimental Protocols

The following protocols provide step-by-step methodologies for both a classic and a modern catalytic asymmetric Henry reaction. The rationale behind each step is explained to ensure a self-validating and reproducible workflow.

Protocol 1: Classic Base-Catalyzed Synthesis of 1-Phenyl-2-nitroethanol

This protocol describes a straightforward synthesis using common laboratory reagents.

Materials:

-

Benzaldehyde (1.0 eq)

-

Nitromethane (3.0 eq)

-

Triethylamine (Et₃N) (0.2 eq)

-

Methanol (MeOH) as solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and methanol. Cool the solution to 0 °C in an ice bath.

-

Rationale: Cooling the reaction minimizes potential side reactions, such as the self-condensation of benzaldehyde, and helps control the exothermic nature of the addition. Methanol is a common protic solvent that effectively dissolves the reactants.

-

-

Addition of Reagents: Add nitromethane (3.0 eq) to the solution, followed by the slow, dropwise addition of triethylamine (0.2 eq).

-

Rationale: An excess of nitromethane is used to push the equilibrium towards the product side. [9]Et₃N is a mild organic base that catalyzes the reaction by deprotonating nitromethane. Slow addition of the base is crucial to maintain temperature control.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: The reaction is often slow and requires extended time to reach completion. TLC allows for the visualization of the consumption of the limiting reagent (benzaldehyde).

-

-